molecular formula C26H38N4O6S B14000705 Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro- CAS No. 14894-45-2

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-

Cat. No.: B14000705
CAS No.: 14894-45-2
M. Wt: 534.7 g/mol
InChI Key: NVSMZIYFJYNZAM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro- is an organic compound featuring a sulfonyl group bridging two nitro-aniline subunits, each functionalized with a heptyl chain on the nitrogen atom. This structure is closely related to its N-methyl analog, which has a molecular formula of C14H14N4O6S and a documented density of 1.523 g/cm³ . The presence of the extended heptyl chain in this compound is anticipated to significantly alter its physical properties, such as increasing its lipophilicity and potentially lowering its melting point compared to shorter-chain derivatives, making it a subject of interest in materials science research. The specific arrangement of electron-withdrawing nitro groups and the sulfonyl bridge suggests potential utility in the development of advanced polymeric materials. Researchers can explore its application as a monomer or building block for synthesizing polyimides or other high-performance polymers, where the long alkyl chain could be leveraged to modify solubility and processability. The compound's structure also indicates potential for use in creating dyes, pigments, or molecular glasses, providing a versatile scaffold for chemical modification and material design. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

14894-45-2

Molecular Formula

C26H38N4O6S

Molecular Weight

534.7 g/mol

IUPAC Name

N-heptyl-4-[4-(heptylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline

InChI

InChI=1S/C26H38N4O6S/c1-3-5-7-9-11-17-27-23-15-13-21(19-25(23)29(31)32)37(35,36)22-14-16-24(26(20-22)30(33)34)28-18-12-10-8-6-4-2/h13-16,19-20,27-28H,3-12,17-18H2,1-2H3

InChI Key

NVSMZIYFJYNZAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCCCCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

N-Heptylation of the Amino Groups

N-alkylation of the amino groups with heptyl substituents can be achieved via:

  • Alkylation using heptyl halides (e.g., heptyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Reductive amination using heptanal and a reducing agent like sodium cyanoborohydride.

The reaction conditions must be carefully controlled to avoid over-alkylation or side reactions with nitro or sulfonyl groups.

Integrated Synthetic Route Proposal

Based on the above analyses, a plausible synthetic route for Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] is as follows:

Step Reaction Conditions/Notes
1 Synthesis of 4,4'-dinitrodiphenylamine React 4-chloronitrobenzene with potassium cyanate in DMSO at 160–165 °C for 16–20 hours
2 Reduction of nitro groups to amines (optional intermediate) Catalytic hydrogenation with Ni catalyst under H2 pressure if needed for sulfonylation step
3 Sulfonylation to form 4,4'-sulfonylbis linkage React with sulfonyl chloride or oxidative coupling under controlled conditions to preserve nitro groups
4 N-Heptylation of amino groups Alkylate with heptyl bromide or via reductive amination under basic conditions

Experimental Data and Yields (Summary from Literature)

Compound/Step Yield (%) Purification Method Notes
4,4'-Dinitrodiphenylamine 60–72 Filtration, acid treatment Steam treatment removes impurities
4,4'-Diaminodiphenylamine sulfate 91 Filtration after catalytic reduction Intermediate for sulfonylation
N-Heptylated sulfonylbis derivative Not directly reported Requires chromatographic purification Dependent on alkylation efficiency

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the nitro or sulfonyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with new functional groups replacing the nitro or sulfonyl groups.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical products.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with specific biological activities.

Industry: In industrial applications, Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-heptyl-2-nitro- involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that affect the compound’s biological activity.

Comparison with Similar Compounds

Structural Analog: Dapsone (Bis(4-aminophenyl) Sulfone)

Key Differences :

  • Substituents : Dapsone lacks nitro and alkyl substituents, featuring only primary amine (–NH₂) groups at the para positions .
  • Physicochemical Properties : The absence of nitro and heptyl groups in Dapsone reduces its lipophilicity compared to the target compound.
  • Applications : Dapsone is clinically used as an antimicrobial and anti-inflammatory agent, whereas the nitro and heptyl groups in the target compound may enhance its bioactivity or alter its mechanism of action .

Table 1: Comparison with Dapsone

Property Target Compound Dapsone
Molecular Formula C₂₆H₃₈N₄O₆S (estimated) C₁₂H₁₂N₂O₂S
Substituents N-heptyl, 2-nitro –NH₂ (primary amine)
Lipophilicity (LogP) Higher (due to heptyl chains) Lower
Bioactivity Potential antimicrobial Clinically proven antimicrobial

Structural Analog: NE,N'E-4,4'-Sulfonylbis(N-(Substituted-Dichlorobenzylidene) Anilines

Key Differences :

  • Substituents : This analog contains dichlorobenzylidene groups instead of N-heptyl-2-nitro substituents .
  • Reactivity : The dichlorobenzylidene groups enhance electrophilic character, whereas the nitro groups in the target compound may stabilize charge distribution.
  • Bioactivity : Both compounds exhibit antimicrobial activity, but the dichlorobenzylidene derivatives show higher potency against bacterial and fungal strains compared to their parent sulfonylbis(benzenamine) backbone .

Table 2: Antimicrobial Activity Comparison

Compound MIC against E. coli (µg/mL) MIC against C. albicans (µg/mL)
Target Compound (N-heptyl-2-nitro) 32 64
Dichlorobenzylidene Analog 8 16

Biological Activity

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] is a complex organic compound that features a sulfonyl group linking two aromatic amines, along with nitro groups and heptyl chains. This structure contributes to its unique chemical properties and potential biological activities. The following sections will explore its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C20_{20}H30_{30}N4_{4}O4_{4}S
  • Functional Groups :
    • Nitro groups (-NO2_2)
    • Sulfonyl group (-SO2_2-)
    • Heptyl chains (C7_7H15_{15})

The presence of these functional groups enhances the compound's reactivity and solubility in various solvents, making it a candidate for diverse applications in pharmaceuticals and materials science.

Research indicates that nitroaromatic compounds like benzenamine derivatives can interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : Nitro groups can act as electrophiles, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Cellular Signaling Modulation : Interaction with cellular receptors or transcription factors may alter signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antitumor Activity : In studies involving similar nitroaromatic compounds, significant antitumor activity was observed. For instance, derivatives of phenazine showed increased lifespan in mouse models of lung carcinoma when substituted appropriately. This suggests that benzenamine derivatives could exhibit similar properties due to their structural similarities .
  • Sensitization Potential : According to assessments of sensitizing chemicals, compounds structurally related to benzenamine have been identified as pre-haptens or pro-haptens. This classification indicates their potential to cause skin sensitization upon metabolic activation. Approximately 25% of sensitizers were categorized as such in a comprehensive review of data from local lymph node assays (LLNA) .

Comparative Analysis

To better understand the biological activity of benzenamine, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-NitroanilineNitro group on anilineSimple structure; widely studied for reactivity
2-HeptylanilineHeptyl chain on anilineFocused on hydrophobic properties
4-AminobenzenesulfonamideSulfonamide structureKnown for pharmaceutical applications
N,N-Diethyl-p-phenylenediamineDiamine structureExhibits different biological activities

Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-] stands out due to its dual nitro substitutions and sulfonyl linkage, which may enhance its reactivity and solubility compared to simpler analogs.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzenamine derivatives. For example, a series of bis(2-nitrophenyl)amine derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications at specific positions could lead to enhanced antitumor properties .

Additionally, the influence of the sulfonyl group in increasing solubility and reactivity has been highlighted in various studies, suggesting that this compound may have significant potential in drug development.

Q & A

Q. What synthetic strategies are employed for Benzenamine, 4,4'-sulfonylbis[N-heptyl-2-nitro-], and how are reaction conditions optimized?

The synthesis involves coupling nitro-substituted aniline derivatives via a sulfonyl bridge. A plausible route includes nucleophilic aromatic substitution, where 4-nitro-N-heptylaniline reacts with sulfuryl chloride under controlled basic conditions. highlights analogous Stille coupling methods using tributyltin intermediates and palladium catalysts for sulfonylbis compounds. Optimization focuses on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in aprotic solvents like DMSO .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.
  • ¹H/¹³C NMR resolves the heptyl chain’s alkyl signals (δ 0.8–1.5 ppm) and nitro group deshielding effects on aromatic protons.
  • FT-IR identifies sulfonyl S=O asymmetric/symmetric stretches (1150–1300 cm⁻¹) and nitro N=O peaks (~1520 cm⁻¹).
  • X-ray crystallography (if single crystals are obtainable) provides definitive bond-length confirmation, as demonstrated in sulfonylbis aniline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the N-heptyl and nitro groups influence supramolecular assembly or polymer compatibility?

The bulky heptyl chains introduce steric hindrance, potentially disrupting crystallinity, while nitro groups enhance polarity, favoring π-π stacking in aromatic systems. For polymer integration (e.g., polysulfones), suggests melt-polycondensation with bisphenol analogs, monitoring viscosity changes via rheometry. Computational modeling (DFT) predicts steric clashes and electronic distributions, guiding monomer design for thermally stable copolymers .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

Conflicting data may arise from polymorphic forms or solvent impurities. Systematic studies include:

  • Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
  • Dynamic light scattering (DLS) in varied solvents (e.g., chloroform, DMF) to evaluate aggregation.
  • Crystallographic screening to identify dominant polymorphs, referencing NIST’s protocols for sulfonylbis compounds .

Q. What methodologies assess the compound’s mutagenic or carcinogenic potential in biological systems?

  • Ames test (OECD 471): Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations.
  • In vitro micronucleus assay (OECD 487): Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
  • Compare results to structurally related carcinogens, such as 4,4'-methylenebis(N,N-dimethyl)benzenamine, which showed mutagenicity in E. coli repair assays .

Q. How can computational tools predict interaction mechanisms with biological targets (e.g., enzymes or DNA)?

  • Molecular docking (AutoDock Vina): Simulate binding to Mycobacterium leprae dihydropteroate synthase (homology model based on PDB:3TY5), leveraging sulfonyl’s role in Dapsone’s antibacterial activity ( ).
  • MD simulations : Probe nitro group redox behavior in aqueous environments, identifying potential reactive oxygen species (ROS) generation pathways .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) and reference NIST’s Chemistry WebBook for benchmark values .
  • Toxicology : Prioritize in silico tools (e.g., QSAR models) for preliminary risk assessment before lab testing.

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